Cas no 1217451-76-7 ((1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine)

(1R)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine is a chiral amine compound featuring a fluorinated methoxyphenyl backbone, which confers distinct electronic and steric properties. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the methoxy group contributes to solubility and reactivity modulation. This compound is commonly employed in the preparation of selective receptor ligands and enzyme inhibitors. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for use under inert conditions, it is typically supplied as a hydrochloride salt or free base, depending on synthetic requirements.
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine structure
1217451-76-7 structure
Product Name:(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
CAS No:1217451-76-7
MF:C9H12FNO
MW:169.196085929871
MDL:MFCD06762157
CID:2199766
PubChem ID:29889885
Update Time:2025-06-08

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHANAMINE-HCL
    • (R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHANAMINE
    • (R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHAN-1-AMINE
    • (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
    • EN300-147098
    • Y11779
    • (1R)-1-(4-FLUORO-2-METHOXYPHENYL)ETHANAMINE
    • DB-179407
    • AKOS015851723
    • SCHEMBL3702590
    • 1217451-76-7
    • J-502124
    • MDL: MFCD06762157
    • Inchi: 1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1
    • InChI Key: ZZIXVAMBEACSOF-ZCFIWIBFSA-N
    • SMILES: FC1C=CC(=C(C=1)OC)[C@@H](C)N

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 1.3

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine Pricemore >>

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(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1217451-76-7)(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
Order Number:A931940
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:07
Price ($):951.0/399.0/239.0
Email:sales@amadischem.com

Additional information on (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine

Comprehensive Analysis of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine (CAS No. 1217451-76-7): Properties, Applications, and Research Insights

The compound (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine (CAS No. 1217451-76-7) is a chiral amine derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including the 4-fluoro and 2-methoxy substituents on the phenyl ring, make it a valuable intermediate for synthesizing bioactive molecules. This article delves into its properties, synthetic routes, and emerging applications, addressing key questions often searched by researchers and industry professionals.

One of the most frequently asked questions about (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine revolves around its stereochemistry and enantiomeric purity. The (1R) configuration ensures high selectivity in asymmetric synthesis, a critical factor for drug development. Recent studies highlight its role in designing central nervous system (CNS) targeting compounds, aligning with the growing interest in neurodegenerative disease therapeutics. Keywords like "chiral amine synthesis" and "fluorinated phenyl derivatives" are often associated with this compound in academic literature.

From a synthetic perspective, CAS No. 1217451-76-7 is typically prepared via reductive amination of the corresponding ketone precursor, using chiral catalysts to achieve high enantiomeric excess (ee). Researchers are increasingly exploring green chemistry approaches, such as biocatalysis or flow chemistry, to optimize its production—a topic trending in sustainable pharmaceutical manufacturing. The compound’s logP and pKa values further make it a subject of interest in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

In addition to its pharmaceutical relevance, (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine has garnered attention in material science. Its fluorinated aromatic core contributes to liquid crystal and polymeric material applications, where thermal stability and electronic properties are crucial. Searches for "fluorinated building blocks" and "high-performance materials" often intersect with discussions about this compound.

Safety and regulatory aspects of CAS No. 1217451-76-7 are also frequently queried. While it is not classified as hazardous under current guidelines, proper handling protocols are recommended due to its amine functionality. The compound’s MSDS (Material Safety Data Sheet) details storage conditions and compatibility, which are vital for industrial-scale applications.

Looking ahead, the demand for (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is expected to rise, driven by its versatility in drug discovery and advanced material design. Innovations in catalytic asymmetric synthesis and computational modeling are likely to further enhance its accessibility and utility. For researchers, staying updated on patent landscapes and structure-activity relationship (SAR) studies involving this compound is essential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1217451-76-7)(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
A931940
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):951.0/399.0/239.0
Email